molecular formula C98H168N28O22S3 B10829720 AMPR-22 (trifluoroacetate salt)

AMPR-22 (trifluoroacetate salt)

Cat. No.: B10829720
M. Wt: 2186.8 g/mol
InChI Key: JBLWFGIHQDOJHQ-DTAZMAAOSA-N
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Preparation Methods

The preparation of AMPR-22 (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process typically includes the following steps:

Industrial production methods for peptides like AMPR-22 often involve large-scale SPPS, which can be automated to increase efficiency and yield .

Chemical Reactions Analysis

AMPR-22 (trifluoroacetate salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

AMPR-22 (trifluoroacetate salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AMPR-22 (trifluoroacetate salt) can be compared with other antimicrobial peptides, such as:

The uniqueness of AMPR-22 lies in its specific activity against antibiotic-resistant bacterial strains and its derivation from the mitochondrial cation channel reactive oxygen species modulator 1 (Romo1), which is not a common feature among other antimicrobial peptides .

Properties

Molecular Formula

C98H168N28O22S3

Molecular Weight

2186.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C98H168N28O22S3/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-/m0/s1

InChI Key

JBLWFGIHQDOJHQ-DTAZMAAOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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